7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Description
7-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. The methyl group at the 7-position and the carboxylic acid moiety at the 2-position contribute to its distinct physicochemical properties, making it a candidate for pharmaceutical and chemical research. Its hydrochloride salt form enhances solubility, a critical factor in bioavailability and synthetic applications.
Properties
IUPAC Name |
7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6-2-3-11-5-7(9(12)13)10-8(11)4-6;/h5-6H,2-4H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQJMXZCIRMMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C=C(N=C2C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis via Cyclization Reactions
The primary route involves cyclization of 2-aminopyridine derivatives with carbonyl-containing reagents. Key steps include:
- Reaction of 2-aminopyridine with ethyl acetoacetate or analogous ketones in the presence of N-bromosuccinimide (NBS) to form brominated intermediates.
- Intramolecular cyclization under acidic or basic conditions to construct the imidazo[1,2-a]pyridine core. For example, heating 2-amino-3-hydroxypyridine with Boc-1-aminocyclopropane-1-carboxaldehyde in methanol at 45°C yields the bicyclic structure.
| Component | Role | Example Parameters |
|---|---|---|
| 2-Aminopyridine derivative | Substrate | 0.1–0.5 mol scale |
| Aldehyde/ketone | Cyclization agent | 1.1–1.5 equivalents |
| Solvent | Reaction medium | Methanol, DMF, or dioxane |
| Temperature | Thermal activation | 45–80°C |
| Catalyst | Acceleration | Molecular sieves, DDQ, or TFA |
Functionalization and Carboxylic Acid Formation
Post-cyclization, the carboxylic acid moiety is introduced via hydrolysis or oxidation:
- Ester hydrolysis : Basic hydrolysis of ethyl imidazo[1,2-a]pyridine-3-carboxylates (e.g., using NaOH or LiOH) yields the free carboxylic acid.
- Oxidative methods : For substrates lacking ester groups, IBX (2-iodoxybenzoic acid) or NIS (N-iodosuccinimide) mediates oxidation to generate the carboxylic acid functionality.
| Method | Reagents | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Ester hydrolysis | 2 M NaOH, 70°C | 82–90 | ≥95 | |
| IBX/NIS oxidation | IBX (1.1 eq), 80°C | 65–77 | 90–92 |
Hydrochloride Salt Formation
The final step involves acidic precipitation to isolate the hydrochloride salt:
- Treating the free base with HCl gas or concentrated HCl in ethanol/ether mixtures.
- Crystallization from ethanol/water (1:3 v/v) achieves >99% purity.
- Stoichiometry : 1.2–1.5 equivalents HCl to ensure complete protonation.
- Temperature : Slow cooling (0.5°C/min) to enhance crystal formation.
Industrial-Scale Production Insights
Large-scale synthesis prioritizes cost efficiency and safety:
- Continuous flow reactors reduce reaction times by 40% compared to batch processes.
- Solvent recovery systems (e.g., rotary evaporation coupled with distillation) minimize waste.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction volume | 0.1–1 L | 500–1000 L |
| Cycle time | 8–12 h | 3–5 h |
| Purity control | HPLC | In-line NIR spectroscopy |
Challenges and Mitigation Strategies
- Byproduct formation : Excess NBS or aldehydes may generate brominated or dimeric side products. Mitigated via precise stoichiometry and low-temperature staging.
- Acid sensitivity : The imidazo ring is prone to decomposition under strong acidic conditions. Buffered HCl (pH 2–3) prevents degradation during salt formation.
Chemical Reactions Analysis
Types of Reactions
7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that derivatives of 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including:
- Acinetobacter baumannii
- Pseudomonas aeruginosa
These compounds have been tested for their Minimum Inhibitory Concentrations (MIC), indicating promising antibacterial properties that could lead to new antibiotic development .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies revealed its ability to induce apoptosis in breast cancer cell lines by activating caspases and downregulating anti-apoptotic proteins. Notably, it has shown synergistic effects when combined with conventional chemotherapeutics like doxorubicin, enhancing cytotoxicity against resistant cancer cell lines .
Case Studies and Research Findings
Numerous studies have documented the pharmacological properties of this compound. Below is a summary of key findings:
Mechanism of Action
The mechanism of action of 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Substituent Variations
The target compound shares a core imidazo[1,2-a]pyridine scaffold with several analogs, but differences in substituents and salt forms significantly influence their properties:
*Calculated based on formula C₁₀H₁₃ClN₂O₂.
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound, –7) generally exhibit higher aqueous solubility than free bases. The dihydrochloride form () may offer further solubility advantages .
- Stability : Methyl groups (e.g., 7-methyl in target compound) may confer metabolic stability by resisting oxidative degradation .
Key Research Findings
- Substituent Impact : The 2-carboxylic acid group is critical for hydrogen-bond interactions in biological targets, while aromatic substituents (e.g., phenyl in ) enhance binding via hydrophobic interactions .
- Salt Forms: Dihydrochloride salts () improve solubility but may complicate purification compared to mono-HCl forms .
- Synthetic Feasibility : Halogenated intermediates (e.g., 1,3-dichloropropan-2-one in ) enable modular derivatization, supporting rapid analog generation .
Biological Activity
7-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS No. 2060006-57-5) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and applications in various therapeutic areas based on recent studies.
- Molecular Formula : C₉H₁₃ClN₂O₂
- Molecular Weight : 216.67 g/mol
- CAS Number : 2060006-57-5
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds related to this scaffold have shown activity against various bacterial strains. In one study, derivatives were tested against Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their antibiotic resistance. The results demonstrated promising antibacterial effects, suggesting that this compound may serve as a lead compound for the development of new antibiotics .
Anticancer Properties
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been explored in various cancer cell lines. A study highlighted the compound's ability to induce apoptosis in breast cancer cells through the modulation of apoptotic pathways. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins . The combination of this compound with conventional chemotherapeutics like doxorubicin has shown synergistic effects, enhancing cytotoxicity in resistant cancer cell lines .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory activity. It was found to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting its potential as an anti-inflammatory agent . This property could be beneficial in treating conditions characterized by excessive inflammation.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : It affects multiple signaling pathways related to cell survival and apoptosis regulation.
Case Studies
Q & A
Q. What are the standard synthetic routes for 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, and how can yield and purity be optimized?
- Methodology : The compound is synthesized via cyclization reactions of precursors like 4,5-dihydro-1H-imidazol-2-amines under solvent-free conditions at 120–140°C, followed by preparative thin-layer chromatography (TLC) for isolation . Transesterification side reactions during methanol extraction can lead to mixed ethyl/methyl esters (10–45% methyl ester byproduct). To optimize purity:
- Use controlled temperature during cyclization to minimize side reactions.
- Employ gradient elution in column chromatography for better separation of esters.
- Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., Et₃N as a base) to suppress transesterification .
Q. How is the molecular structure confirmed using spectroscopic techniques?
- Methodology : Structural confirmation relies on multinuclear NMR (¹H, ¹³C) , HMBC , and HSQC to assign chemical shifts and coupling constants. Key observations include:
- H-2 and H-3 protons : Overlapping signals resolved via DQF-COSY and multiplicity analysis (e.g., coupling constants differentiate H-2 and H-3 despite similar δ values) .
- Quaternary carbons (C-5, C-6, C-8a) : Assigned via long-range HMBC correlations (e.g., H-3 to C-5) and DFT-based NMR simulations (B3LYP/6-31G(d,p)), showing <5% deviation from experimental shifts .
- Mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns (e.g., [M-H]⁻ ions from ester cleavage) .
Advanced Research Questions
Q. How do transesterification side reactions impact product distribution, and what strategies mitigate this issue?
- Methodology : Transesterification during methanol extraction generates mixed ethyl/methyl esters (up to 45% methyl ester byproduct) . To minimize this:
- Solvent selection : Use anhydrous methanol and avoid prolonged exposure to acidic conditions.
- Catalyst-free conditions : Replace Brønsted acids with milder bases (e.g., K₂CO₃) during cyclization.
- Kinetic control : Shorten reaction times and employ low-temperature extraction.
- Analytical validation : Monitor ester ratios via ¹H NMR (δ 3.6–4.2 ppm for ester OCH₃ groups) .
Q. How can computational methods resolve ambiguities in NMR assignments for complex imidazo[1,2-a]pyridine derivatives?
- Methodology : DFT calculations (B3LYP/6-31G(d,p)) simulate NMR chemical shifts and compare them to experimental
- Case study : For compound 7f , calculated δ values for H-2 (δ 7.85) and H-3 (δ 7.89) matched experimental data within 0.05 ppm, confirming regioselective cyclization .
- Error analysis : Discrepancies >0.1 ppm may indicate conformational flexibility or solvent effects, requiring MD simulations for refinement.
Q. What analytical challenges arise in distinguishing regioisomers of imidazo[1,2-a]pyridine derivatives, and how are they resolved?
- Methodology : Regioisomers (e.g., 5- vs. 6-substituted derivatives) exhibit nearly identical MS and ¹H NMR spectra. Resolution strategies include:
- 2D NMR : HMBC correlations (e.g., H-2 to N-1 substituents) differentiate substitution patterns .
- X-ray crystallography : Absolute configuration determination for crystalline derivatives (e.g., 5-methoxy vs. 6-methoxy isomers, as in ).
- Chromatographic separation : Use chiral columns or ion-pair reagents (e.g., heptafluorobutyric acid) for HPLC resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
